Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide is a chemical compound with the molecular formula C14H14NO3Br. It is a derivative of quinolinium, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide typically involves the reaction of quinoline with ethyl bromoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolinium oxides, while substitution reactions can produce a variety of quinolinium derivatives with different functional groups .
Scientific Research Applications
Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinolinium, 1-(3-ethoxy-2,3-dioxopropyl)-, bromide include other quinolinium derivatives such as:
- Quinolinium, 1-(2-carboxyethyl)-
- Quinolinium, 1-(3-carboxypropyl)-
- Quinolinium, 1-(2-hydroxyethyl)-
Uniqueness
What sets this compound apart from other similar compounds is its unique ethoxy and dioxopropyl functional groups. These groups confer specific chemical properties and reactivity, making it valuable for certain applications that other quinolinium derivatives may not be suitable for .
Properties
CAS No. |
62235-41-0 |
---|---|
Molecular Formula |
C14H14BrNO3 |
Molecular Weight |
324.17 g/mol |
IUPAC Name |
ethyl 2-oxo-3-quinolin-1-ium-1-ylpropanoate;bromide |
InChI |
InChI=1S/C14H14NO3.BrH/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15;/h3-9H,2,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
CFMCMDIQMSATBE-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=O)C[N+]1=CC=CC2=CC=CC=C21.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.